FK-317

Overview

Description

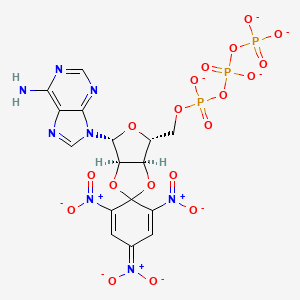

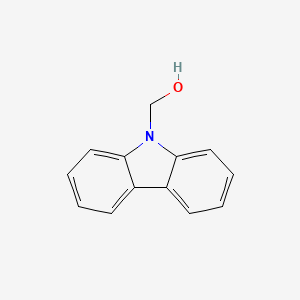

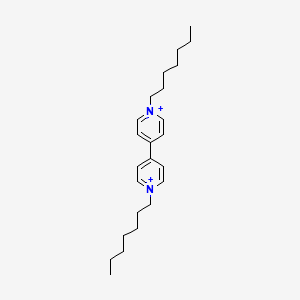

FK-317 is a small molecule drug with the molecular formula C19H21N3O8. It was initially developed by Astellas Pharma, Inc. and has shown potential in the treatment of neoplasms, particularly solid tumors . This compound is a derivative of aziridinomitosene, a class of compounds known for their antitumor activity .

Preparation Methods

FK-317 is synthesized from the compound FR-900482, which is produced by culturing the bacterium Streptomyces sandaensis No. 6897 . The synthetic route involves several steps:

Acetylation: FR-900482 is acetylated with acetic anhydride in the presence of pyridine to form a triacetyl derivative.

Selective Deacetylation: The triacetyl derivative is selectively deacetylated using sodium bicarbonate in cool methanol to yield a diacetate.

Methylation: The diacetate is then methylated using methyl iodide and potassium carbonate in warm acetone.

Chemical Reactions Analysis

FK-317 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Common reagents used in these reactions include acetic anhydride, pyridine, sodium bicarbonate, methyl iodide, and potassium carbonate . The major products formed from these reactions include triacetyl derivatives, diacetates, and methylated compounds .

Scientific Research Applications

FK-317 has been extensively studied for its antitumor properties. It has shown potent cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer therapy . The compound works by forming covalent DNA interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .

In addition to its antitumor activity, this compound has been investigated for its potential use in other therapeutic areas, including the treatment of neoplasms and solid tumors . Its unique chemical structure and reactivity make it a valuable tool in chemical and biological research .

Mechanism of Action

The mechanism of action of FK-317 involves the formation of covalent DNA interstrand cross-links. Upon bioreductive activation, this compound generates a reactive mitosene intermediate that forms covalent bonds with DNA . This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death .

Comparison with Similar Compounds

FK-317 is part of the aziridinomitosene class of compounds, which are known for their antitumor activity. Similar compounds include:

FR-900482: The precursor to this compound, produced by Streptomyces sandaensis.

FR-66979: Another aziridinomitosene derivative with antitumor activity.

FR-70496: A deacetylated metabolite of this compound.

FR-157471: Another deacetylated metabolite of this compound.

This compound is unique due to its specific chemical structure and reactivity, which contribute to its potent antitumor activity .

Properties

CAS No. |

102409-92-7 |

|---|---|

Molecular Formula |

C19H21N3O8 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

[11-acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate |

InChI |

InChI=1S/C19H21N3O8/c1-9(24)22-14-6-21-13-4-11(7-23)5-15(27-3)16(13)12(8-28-18(20)26)19(30-21,17(14)22)29-10(2)25/h4-5,7,12,14,17H,6,8H2,1-3H3,(H2,20,26) |

InChI Key |

BUZDGGFWWPZBIN-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |

Canonical SMILES |

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |

Synonyms |

11-acetyl-8-carbamoyloxymethyl,4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo(7.4.1.0.0)tetradeca-2,4,6-trien-9-yl acetate FK 317 FK 317 dihydrobenzoxazine FK-317 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,11a-Methano-11aH-cyclohepta[a]naphthalen-8(9H)-one, 5-(benzoyloxy)dodecahydro-4-(hydroxymethyl)-4,9,11b-trimethyl-](/img/structure/B1222872.png)